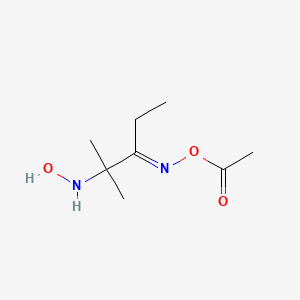
2-Hydroxyamino-2-methyl-3-pentanone oxime acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxyamino-2-methyl-3-pentanone oxime acetate can be synthesized through the reaction of oximes with acyl halides or anhydrides . The general procedure involves the following steps:
Formation of Oxime: The starting material, typically a ketone or aldehyde, is reacted with hydroxylamine (NH2OH) to form the corresponding oxime.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyamino-2-methyl-3-pentanone oxime acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The oxime ester can participate in substitution reactions to form various heterocyclic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve the use of transition metal catalysts like palladium (Pd) or copper (Cu).
Major Products
The major products formed from these reactions include various nitrogen-containing heterocycles such as pyrroles, imidazoles, and triazoles .
Scientific Research Applications
2-Hydroxyamino-2-methyl-3-pentanone oxime acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxyamino-2-methyl-3-pentanone oxime acetate involves the cleavage of the N-O bond, which is relatively weak with an average energy of about 57 kcal/mol . This cleavage can lead to the formation of new C-N, C-O, or C-C bonds, facilitating the synthesis of various nitrogen-containing compounds . The compound can act as an internal oxidant or a precursor in these reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxyamino-2-methyl-3-pentanone oxime pivalate
- 2-Hydroxyamino-2-methyl-3-pentanone oxime benzoate
- 2-Hydroxyamino-2-methyl-3-pentanone oxime tosylate
Uniqueness
2-Hydroxyamino-2-methyl-3-pentanone oxime acetate is unique due to its specific ester group, which influences its reactivity and the types of reactions it can undergo.
Properties
Molecular Formula |
C8H16N2O3 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
[(E)-[2-(hydroxyamino)-2-methylpentan-3-ylidene]amino] acetate |
InChI |
InChI=1S/C8H16N2O3/c1-5-7(8(3,4)10-12)9-13-6(2)11/h10,12H,5H2,1-4H3/b9-7+ |
InChI Key |
UMEIKEMWIZXANV-VQHVLOKHSA-N |
Isomeric SMILES |
CC/C(=N\OC(=O)C)/C(C)(C)NO |
Canonical SMILES |
CCC(=NOC(=O)C)C(C)(C)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


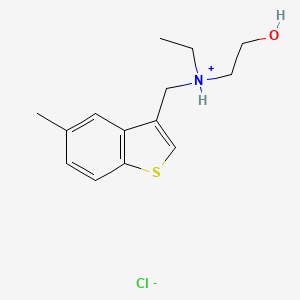
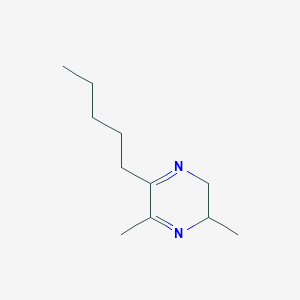
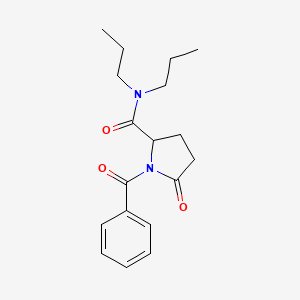
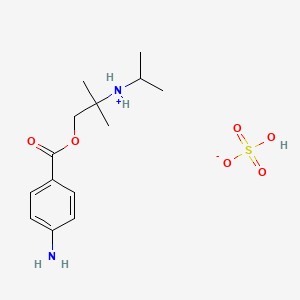
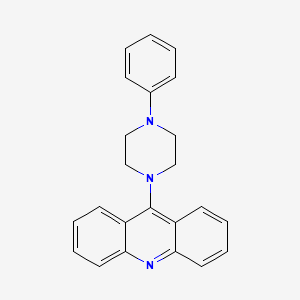
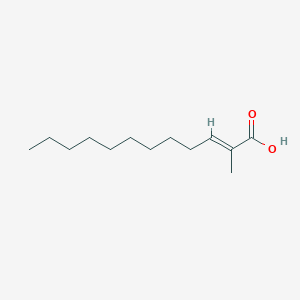
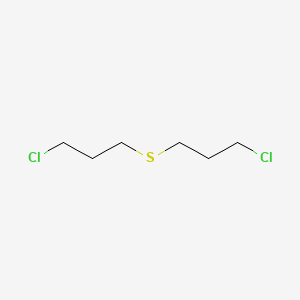
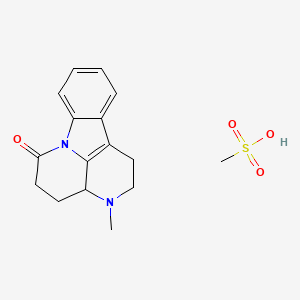
![Hexadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-](/img/structure/B13762121.png)
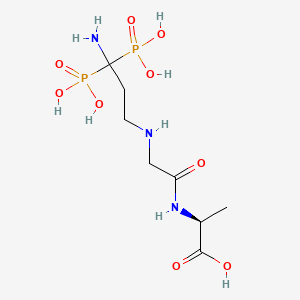
![L-Tyrosine,O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-,ethyl ester](/img/structure/B13762134.png)


![Benzenesulfonamide, 3-chloro-N-(2-chloroethyl)-4-[[4-[(2-hydroxyethyl)amino]-1-naphthalenyl]azo]-](/img/structure/B13762151.png)
